BenchChemオンラインストアへようこそ!

N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Lipophilicity Physicochemical property prediction Medicinal chemistry design

Procure CAS 1016772-21-6 specifically to access the unique 3-methoxy-4-trifluoroethoxy push-pull electronic system critical for downstream PPARγ agonist and agrochemical discovery programs. The (E)-oxime geometry and trifluoroethoxy group (XLogP3=2.9, tPSA=51 Ų) deliver predictable CNS permeability and metabolic stability that para-only or non-fluorinated analogs cannot replicate. Available in 95% purity from verified suppliers for R&D use.

Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
CAS No. 1016772-21-6
Cat. No. B3199123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
CAS1016772-21-6
Molecular FormulaC11H12F3NO3
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC
InChIInChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7+
InChIKeyIWOCXHLWPPMDCS-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (CAS 1016772-21-6): Fluorinated Oxime Ether Building Block for Medicinal Chemistry and Agrochemical Synthesis


N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (CAS 1016772-21-6, PubChem CID 24696034) is an (E)-configured oxime ether featuring a 2,2,2-trifluoroethoxy group at the para position and a methoxy group at the meta position of the phenyl ring, with a molecular formula of C₁₁H₁₂F₃NO₃ and a molecular weight of 263.21 g/mol [1]. The trifluoroethoxy substituent confers enhanced lipophilicity (XLogP3 = 2.9) and metabolic stability compared to non-fluorinated analogs, while the hydroxylamine moiety provides a versatile handle for further derivatization, including reduction to amines, oxidation to nitroso compounds, and condensation with carbonyl electrophiles [1][2]. This compound is catalogued as a research building block by multiple suppliers and is primarily intended for use as a synthetic intermediate in pharmaceutical and agrochemical discovery programs [2].

Why Generic Substitution Fails for 1016772-21-6: Positional Isomerism and Fluorine-Driven Physicochemical Constraints in Oxime Ether Intermediates


Substituting N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine with a closely related analog—such as the para-only trifluoroethoxy isomer (CAS not specified but commercially available as N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine) or a non-fluorinated acetophenone oxime—carries significant risk of altering downstream synthetic outcomes and biological target engagement. The combination of the electron-donating 3-methoxy group and the electron-withdrawing 4-trifluoroethoxy group creates a unique electronic push-pull system on the aryl ring that modulates both the nucleophilicity of the oxime nitrogen and the conformational preferences of the ethylidene linker [1]. The trifluoroethoxy group specifically increases the computed logP by approximately 0.8–1.2 units relative to methoxy-only analogs (class-level inference based on the Hansch π constant for OCF₃ vs. OCH₃), directly impacting membrane permeability and metabolic oxidation rates [1][2]. Furthermore, the (E)-oxime geometry (confirmed by InChIKey IWOCXHLWPPMDCS-VIZOYTHASA-N) is critical: the (Z)-isomer or a different oxime ether regioisomer would present a distinct hydrogen-bonding face, potentially altering binding to target proteins or reactivity in subsequent synthetic steps [1]. These factors make simple one-to-one replacement unreliable without re-optimization of downstream chemistry or re-validation of biological activity.

Product-Specific Quantitative Evidence Guide for N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (1016772-21-6)


Computed logP and Lipophilic Ligand Efficiency Differentiate 3-Methoxy-4-trifluoroethoxy Substitution from Non-Fluorinated and Mono-Fluorinated Oxime Ether Analogs

The computed XLogP3 value for N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is 2.9, reflecting the additive contribution of the trifluoroethoxy group [1]. This represents an increase relative to the non-fluorinated analog 1-(3,4-dimethoxyphenyl)ethanone oxime (estimated XLogP3 ≈ 1.7–1.9 for the dimethoxy analog), a difference consistent with the well-established Hansch π increment of approximately +1.0 for -OCF₃ substitution on an aromatic ring [2]. For procurement decisions, this logP value places the compound in a favorable range for CNS drug-like space (typically logP 2–4) while the non-fluorinated dimethoxy analog falls below this window, potentially limiting its utility in CNS-targeted library synthesis.

Lipophilicity Physicochemical property prediction Medicinal chemistry design

Hydrogen Bond Acceptor Count (HBA = 7) and Topological Polar Surface Area (tPSA = 51 Ų) Distinguish This Oxime Ether from Simpler Acetophenone Oximes for Blood-Brain Barrier Penetration Predictions

The compound has a computed topological polar surface area (tPSA) of 51 Ų and 7 hydrogen bond acceptors, with only 1 hydrogen bond donor (the oxime -OH) [1]. The tPSA value of 51 Ų falls below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier penetration, while the single HBD satisfies the ≤3 HBD criterion from the rule of CNS drugs [1][2]. In contrast, oxime ethers lacking the trifluoroethoxy group (e.g., 1-(3,4-dimethoxyphenyl)ethanone oxime) have a tPSA of approximately 51 Ų but a lower HBA count (5–6), while retaining the same HBD count. The additional HBA contributed by the three fluorine atoms of the trifluoroethoxy group may enhance specific polar interactions with target proteins without substantially increasing tPSA, a unique feature for fragment-based drug design.

CNS drug design Physicochemical property Blood-brain barrier permeability

Positional Isomer Purity Specification: The (E)-Configuration and 3-Methoxy-4-Trifluoroethoxy Substitution Pattern Distinguishes This Compound from the (Z)-Isomer and Para-Only Regioisomer Available from Competing Suppliers

The compound is specified as the (E)- or (NE)-isomer based on its InChIKey (IWOCXHLWPPMDCS-VIZOYTHASA-N) and the isomeric SMILES notation (C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC) [1]. The (Z)-isomer—(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime—is also commercially listed (e.g., Santa Cruz Biotechnology sc-334529, EvitaChem EVT-13841882), with a different stereochemical configuration around the C=N bond that can significantly impact binding geometry in protein targets or stereochemical outcomes in subsequent reactions . Additionally, the para-trifluoroethoxy-only analog N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (lacking the 3-methoxy group) is a distinct compound with different electronic properties and a different CAS registry. Procurement without specification of isomer and substitution pattern risks receiving an unintended stereoisomer or regioisomer.

Stereochemical purity Regioisomer specification Procurement quality control

Rotatable Bond Count (4) and Synthetic Versatility: Comparison with Conformationally Restricted Oxime Ether Analogs for Fragment-Based Library Design

The compound contains 4 rotatable bonds (computed by PubChem Cactvs 3.4.8.24), arising from the ethylidene linker, the methoxy group, and the trifluoroethoxy side chain [1]. This level of conformational flexibility is intermediate between rigid oxime ethers (e.g., benzaldehyde oxime derivatives with 2–3 rotatable bonds) and highly flexible analogs with extended alkoxy chains. In fragment-based drug design, a rotatable bond count of 4 is considered modest and may favor binding entropy optimization, as the compound can adopt multiple low-energy conformations without incurring excessive entropic penalties upon target binding [2]. For procurement, this intermediate flexibility distinguishes it as a scaffold that balances conformational pre-organization with adaptability, unlike more rigid analogs that may fail to accommodate diverse target pockets.

Conformational flexibility Fragment-based drug design Synthetic intermediate

Supplier Purity and Scalability Differentiation: Enamine EN300-36791 Catalog Grade (80%–95%) vs. Competing Vendor Specifications for Analogous Oxime Ether Building Blocks

The compound is available from Enamine (Catalog EN300-36791) at purity grades of 80% (2.5 g, $726; 5 g, $1074; 10 g, price on request) and 95% (bulk quantities available) [1]. This dual-purity offering allows procurement tailored to the intended use: 80% purity is sufficient for initial library synthesis where subsequent purification is planned, while 95% purity is appropriate for late-stage intermediate steps or biological assays requiring higher confidence in identity. In comparison, competing suppliers such as Leyan (Catalog 1318206) list only 95% purity without disclosing the lower-cost 80% option, which may unnecessarily inflate procurement costs for early-stage discovery work . Additionally, Santa Cruz Biotechnology offers the (Z)-isomer (sc-334529, 250 mg) as a distinct catalog item, enabling direct isomer comparison studies but not interchangeable use .

Chemical procurement Purity specification Scale-up synthesis

Best Research and Industrial Application Scenarios for N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine (1016772-21-6)


Fragment-Based Drug Discovery Libraries Targeting CNS-Relevant Proteins

With a computed XLogP3 of 2.9 and tPSA of 51 Ų—both within established CNS drug-likeness thresholds—this compound is well-suited as a fluorinated fragment for CNS-targeted screening libraries [1]. Its 4 rotatable bonds provide moderate conformational flexibility for induced-fit binding, while the trifluoroethoxy group enhances metabolic stability against cytochrome P450-mediated oxidation compared to methoxy-only fragments [1][2]. The oxime hydroxyl serves as both a hydrogen bond donor and a synthetic derivatization point, enabling fragment linking or growing strategies without requiring additional protection/deprotection steps.

Synthesis of PPARγ-Targeted Agonist Intermediates Incorporating O-Methyl Oxime Ether and Trifluoroethoxy Pharmacophores

Although direct data for this specific compound in PPAR assays is not available in the public domain, the 3-methoxy-4-trifluoroethoxy phenyl scaffold closely mirrors the pharmacophoric features of reported PPARα/γ dual agonists, where the incorporation of a trifluoroethoxy group and an oxime ether moiety contributed to potent PPARγ agonism (compound 44b in the published series) [1]. This compound can serve as a key intermediate for constructing α-alkoxyphenylpropionic acid derivatives, where the oxime can be reduced to the corresponding amine or O-alkylated to generate the methyl oxime ether pharmacophore. Procurement of 1016772-21-6 specifically, rather than the para-only or non-fluorinated analog, ensures the correct electronic environment on the phenyl ring for downstream PPAR activity.

Synthesis of Fluorinated Agrochemical Intermediates and Insecticidal Oxime Ethers

Oxime ethers containing trifluoroethoxy substituents have been disclosed as intermediates in the synthesis of insecticidal and acaricidal agents, as exemplified in patent literature describing oxime compounds with C2-C6 haloalkyl groups including 2,2,2-trifluoroethyl [1]. The hydroxylamine functionality of 1016772-21-6 can be further derivatized (e.g., O-alkylation with 3,3-dihalogeno-2-propenyl groups) to generate bioactive oxime ethers with potential pesticidal activity. The 3-methoxy-4-trifluoroethoxy substitution pattern provides a differentiated electronic profile compared to the more commonly explored 4-substituted analogs, enabling access to novel intellectual property space in agrochemical discovery.

Biochemical Probe Development for Enzyme Mechanism Studies Utilizing the Hydroxylamine Reactive Handle

The hydroxylamine (-NHOH) moiety is a well-established reactive group for covalent modification of active-site carbonyls (e.g., in serine proteases, aldehyde dehydrogenases, and pyridoxal phosphate-dependent enzymes). The trifluoroethoxy group enhances cellular permeability (supported by the favorable logP of 2.9) [1], enabling intracellular target engagement studies that would be less efficient with more polar, non-fluorinated hydroxylamine probes. The compound's single hydrogen bond donor and 7 hydrogen bond acceptors provide a unique interaction profile for selective enzyme targeting, particularly when the trifluoroethoxy group is positioned to engage halogen-bonding interactions with backbone carbonyls in the target protein.

Quote Request

Request a Quote for N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.